

Spectroscopic Data of Octapinol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **Octapinol** (systematic name: 4-(2-propylpentyl)-1-piperidineethanol). Due to the limited availability of directly published experimental spectra for this specific compound, this document synthesizes data from analogous chemical structures and foundational spectroscopic principles to present a reliable predictive analysis. This guide is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of **Octapinol**. The document includes predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Chemical Structure

Octapinol is a substituted piperidine derivative with a branched alkyl chain and a primary alcohol functional group.

Chemical Formula: C15H31NO

Molecular Weight: 241.41 g/mol

Systematic Name: 4-(2-propylpentyl)-1-piperidineethanol



• SMILES: CCCN(C(CC)CCC)C1CCN(CCO)CC1

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, IR, and MS analysis of **Octapinol**. These predictions are based on the analysis of its constituent chemical moieties: an N-substituted piperidine ring, a branched octane chain, and a primary ethanol group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **Octapinol**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 3.60	t	2H	-CH ₂ -OH
~ 2.80 - 3.00	m	2H	Piperidine H ₂ (axial & equatorial) at C2, C6 (adjacent to N)
~ 2.50	t	2H	-N-CH2-CH2OH
~ 2.00 - 2.20	m	2H	Piperidine H ₂ (axial & equatorial) at C2, C6 (adjacent to N)
~ 1.60 - 1.80	m	3H	Piperidine H at C4, Piperidine H ₂ at C3, C5 (equatorial)
~ 1.10 - 1.40	m	11H	Alkyl chain -CH ₂ - and -CH- groups
~ 0.80 - 0.95	t	6H	2 x -CH₃
~ 2.5 (broad)	S	1H	-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Octapinol**



Chemical Shift (δ) ppm	Carbon Type	Assignment
~ 60.5	CH₂	-CH ₂ -OH
~ 58.0	CH₂	-N-CH ₂ -CH ₂ OH
~ 54.0	CH₂	Piperidine C2, C6
~ 40.0	СН	-CH- (branching point of alkyl chain)
~ 35.0	СН	Piperidine C4
~ 32.0 - 34.0	CH₂	Alkyl chain -CH₂- groups
~ 30.0	CH ₂	Piperidine C3, C5
~ 23.0	CH₂	Alkyl chain -CH₂- groups
~ 14.0	CH₃	-CH₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Octapinol

Wavenumber (cm⁻¹)	Intensity	Functional Group Vibration
3500 - 3200	Strong, Broad	O-H stretch (alcohol, hydrogen-bonded)[1]
3000 - 2850	Strong	C-H stretch (alkane CH₃ and CH₂)[2][3][4][5][6]
1470 - 1450	Medium	C-H bend (alkane CH ₂)[3]
1385 - 1370	Medium	C-H bend (alkane CH₃)[2][3]
1250 - 1000	Medium	C-N stretch (tertiary amine)[7]
1300 - 1000	Strong	C-O stretch (primary alcohol) [2]



Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for Octapinol

m/z Ratio	Predicted Fragment Ion	Notes
241	[C15H31NO]+	Molecular ion (M+). May be of low abundance or absent due to the branched nature of the alkyl chain.[9][10][11]
224	[M - OH] ⁺	Loss of a hydroxyl radical.
210	[M - CH₂OH]+	Loss of a hydroxymethyl radical.
198	[M - C3H7] ⁺	Loss of a propyl radical, a common fragmentation for branched alkanes.[9][10][11]
170	[M - C ₅ H ₁₁] ⁺	Loss of a pentyl radical.
128	[C7H14NO] ⁺	Fragmentation yielding the piperidineethanol portion of the molecule.
114	[C6H12NO] ⁺	Alpha-cleavage adjacent to the nitrogen, with loss of the alkyl side chain.
98	[C6H12N]+	Further fragmentation of the piperidine ring.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of **Octapinol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectrum.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[13]
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
 - A relaxation delay of 2-5 seconds is recommended.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a single drop of liquid **Octapinol** onto the surface of a polished salt plate (e.g., NaCl or KBr).[14][15]
 - Carefully place a second salt plate on top to create a thin capillary film of the liquid.[15]



- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty salt plates.
 - Place the sample-containing plates in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

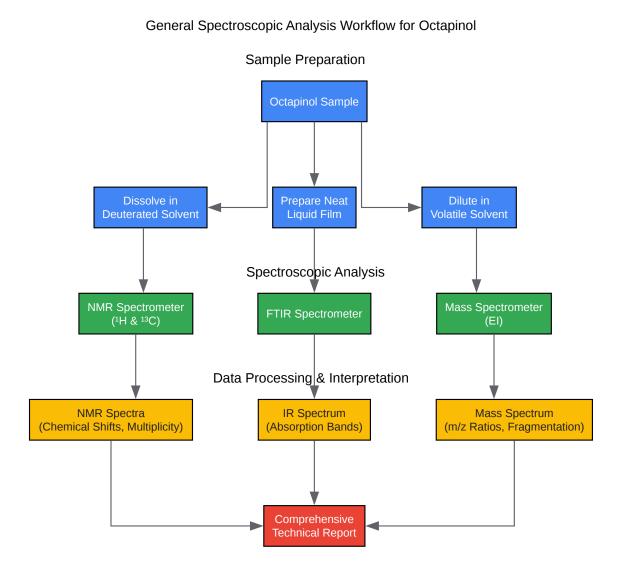
- Sample Introduction: Introduce a dilute solution of Octapinol (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization (Electron Ionization EI):
 - The sample is vaporized and enters the ion source.
 - A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.[16]
 [17][18][19]
 - This results in the ejection of an electron from the molecule, forming a molecular ion (M+) and causing extensive fragmentation.[16][17][18][19]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or other suitable detector records the abundance of each ion.



• Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for obtaining the spectroscopic data described in this guide.



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Caption: General workflow for spectroscopic analysis of **Octapinol**.

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References

- 1. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. m.youtube.com [m.youtube.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 24.10 Spectroscopy of Amines Organic Chemistry | OpenStax [openstax.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chemistry!!! Not Mystery: Fragmentation and Mass Spectra of Alkane [chemistrynotmystery.com]
- 10. GCMS Section 6.9.2 [people.whitman.edu]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 13. rsc.org [rsc.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 17. Electron Ionization Creative Proteomics [creative-proteomics.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Electron ionization Wikipedia [en.wikipedia.org]



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